Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-carbamoylpiperidine-4-carboxylate

Physicochemical characterization Distillation optimization Synthetic intermediate procurement

Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS 1092289-81-0, molecular formula C₉H₁₆N₂O₃, molecular weight 200.23 g/mol) is a 1,4-disubstituted piperidine derivative bearing an N-carbamoyl group at the 1-position and an ethyl ester at the 4-position. The compound is supplied as a white to yellow solid at standard purity grades of 95%–98%, with batch-specific certificates of analysis including NMR, HPLC, and GC.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 1092289-81-0
Cat. No. B6358463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-carbamoylpiperidine-4-carboxylate
CAS1092289-81-0
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)N
InChIInChI=1S/C9H16N2O3/c1-2-14-8(12)7-3-5-11(6-4-7)9(10)13/h7H,2-6H2,1H3,(H2,10,13)
InChIKeyNVUZQOAIYGQCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Carbamoylpiperidine-4-carboxylate (CAS 1092289-81-0): Physicochemical Identity and Core Procurement Specifications


Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS 1092289-81-0, molecular formula C₉H₁₆N₂O₃, molecular weight 200.23 g/mol) is a 1,4-disubstituted piperidine derivative bearing an N-carbamoyl group at the 1-position and an ethyl ester at the 4-position [1]. The compound is supplied as a white to yellow solid at standard purity grades of 95%–98%, with batch-specific certificates of analysis including NMR, HPLC, and GC . Predicted physicochemical parameters include a density of 1.2 ± 0.1 g/cm³ and a boiling point of 309.5 ± 52.0 °C at 760 mmHg . This compound serves primarily as a synthetic intermediate and building block in medicinal chemistry programs targeting kinase inhibition, CNS disorders, and antiviral fragment-based drug discovery [2][3].

Ethyl 1-Carbamoylpiperidine-4-carboxylate Procurement: Why the Methyl Ester, Free Acid, and Non-Carbamoyl Piperidine Esters Are Not Interchangeable


Generic substitution among piperidine-4-carboxylate analogs is precluded by divergent physicochemical properties that directly impact synthetic handling, reaction compatibility, and downstream biological performance. The ethyl ester (MW 200.23) occupies a distinct lipophilicity–volatility window compared to the methyl ester analog (MW 186.21) and the free carboxylic acid form (MW 172.18), with meaningful differences in boiling point and density that affect distillation conditions, chromatographic retention, and crystallization behavior . The N-carbamoyl substituent introduces hydrogen-bond donor capacity (one H-bond donor, three H-bond acceptors) that is absent in the simple ethyl piperidine-4-carboxylate scaffold (CAS 1126-09-6), fundamentally altering target engagement potential in biological systems [1][2]. Critically, the 1-carbamoylpiperidine moiety has been validated as a selectivity-determining pharmacophoric element in kinase inhibitor programs, conferring >1000-fold selectivity in mTOR-targeting chemotypes — a property not recapitulated by non-carbamoyl analogs [2].

Ethyl 1-Carbamoylpiperidine-4-carboxylate Evidence Guide: Quantitative Differentiation Data for Scientific Selection


Boiling Point Differential: Ethyl 1-Carbamoylpiperidine-4-carboxylate vs. Non-Carbamoyl Ethyl Piperidine-4-carboxylate

The target compound exhibits a substantially higher predicted boiling point (309.5 ± 52.0 °C at 760 mmHg) compared to non-carbamoylated ethyl piperidine-4-carboxylate (CAS 1126-09-6; experimental boiling point 204 °C at ambient pressure) . This ~105 °C upward shift in boiling point is attributed to the introduction of the N-carbamoyl group, which increases molecular weight by ~43 Da and introduces additional intermolecular hydrogen-bonding capacity [1]. This differential directly impacts purification strategy: the higher-boiling carbamoyl derivative is less amenable to fractional distillation and more suited to recrystallization or chromatographic purification, whereas the non-carbamoyl analog can be distilled at moderate temperatures. For procurement decisions, this means that synthetic routes optimized for ethyl piperidine-4-carboxylate cannot be directly transposed to the carbamoyl derivative without adjusting workup protocols.

Physicochemical characterization Distillation optimization Synthetic intermediate procurement

Density and Physical State Differentiation: Solid Ethyl 1-Carbamoylpiperidine-4-carboxylate vs. Liquid Non-Carbamoyl Analog

The target compound is supplied as a white to yellow solid with a predicted density of 1.2 ± 0.1 g/cm³, whereas the non-carbamoylated ethyl piperidine-4-carboxylate (CAS 1126-09-6) is a clear, colorless liquid with an experimentally determined density of 1.02 g/cm³ (at 25 °C) . This fundamental difference in ambient physical state — solid vs. liquid — carries practical consequences for automated compound management systems, solid-dispensing robotics, and high-throughput screening workflows that are optimized for solid-form compounds. The ~18% higher predicted density of the carbamoyl derivative may also influence crystallization behavior and crystal packing interactions relevant to co-crystal screening .

Formulation development Solid dispensing Crystallization

mTOR Kinase Selectivity Evidence for the 1-Carbamoylpiperidine Pharmacophore: Class-Level Validation of the Target Scaffold

In a structure–activity relationship study published in the Journal of Medicinal Chemistry (2009), compounds incorporating a 1-carbamoylpiperidine substituent at the 4-position of a 6-aryl-1H-pyrazolo[3,4-d]pyrimidine core achieved subnanomolar IC₅₀ values against mTOR (<1 nM) with greater than 1000-fold selectivity over PI3K-α [1]. In contrast, analogous 6-arylureidophenyl-substituted compounds without the optimized 1-carbamoylpiperidine appendage yielded mixed mTOR/PI3K-α inhibitors lacking this selectivity window [1]. The carbamoylpiperidine moiety was specifically identified as the structural element conferring the selectivity switch between mTOR-selective and dual mTOR/PI3K-α inhibition profiles [1].

Kinase inhibitor mTOR Selectivity screening Oncology

Fragment-Based Drug Discovery Relevance: Crystallographic Engagement of the 1-Carbamoylpiperidine-4-carboxylic Acid Core with SARS-CoV-2 Nsp3 Macrodomain

The free acid analog of the target compound, 1-carbamoylpiperidine-4-carboxylic acid (ligand code W3V), was identified as a validated fragment hit in a crystallographic fragment screen against the SARS-CoV-2 Nsp3 macrodomain (PDB ID 5S4H, resolution 1.18 Å), published in Science Advances (2021) [1][2]. The fragment binds non-covalently to the macrodomain active site, as confirmed by PanDDA analysis of electron density maps [1]. The ethyl ester target compound (CAS 1092289-81-0) serves as the direct ester prodrug form of this crystallographically validated fragment, offering enhanced membrane permeability (predicted logP higher than the free acid, which has a measured logP of −0.843) [3][4]. No equivalent crystallographic validation exists for the methyl ester analog (CAS 847759-01-7) or the non-carbamoyl piperidine-4-carboxylate series in this target system.

Fragment-based drug discovery SARS-CoV-2 X-ray crystallography Antiviral

Antiplatelet Activity of Carbamoylpiperidine Congeners: IA₅₀ Values for ADP-Induced Platelet Aggregation

The carbamoylpiperidine congener class has demonstrated concentration-dependent inhibition of ADP-stimulated human platelet aggregation, with the most potent congeners achieving an IA₅₀ (50% inhibitory activity) of approximately 11.4 μM in vitro [1]. In a parallel study, carbamoylpiperidine analogs produced 48.9 ± 1.3% inhibition of ADP-induced aggregation (IA%) and impeded platelet factor 3 availability by 42.3 ± 2.5% in platelet-rich plasma from four independent human donors [2]. In contrast, nipecotoylpiperazine congeners within the same study series achieved a similar IA₅₀ of 12.4 μM but differed in their epinephrine-induced aggregation profile [1]. The 1-carbamoylpiperidine-4-carboxylate scaffold provides the carbamoylpiperidine core pharmacophore without the 3-substitution pattern that dominates the published antiplatelet SAR, offering a structurally distinct starting point for derivative exploration [3].

Antiplatelet Thrombosis Carbamoylpiperidine Cardiovascular

Purity Specification Matrix: Supplier-Qualified Batch Analysis for Ethyl 1-Carbamoylpiperidine-4-carboxylate

Commercially available ethyl 1-carbamoylpiperidine-4-carboxylate is supplied with documented purity specifications ranging from 95% to 98% across major vendors, with batch-specific QC data including NMR, HPLC, and GC analyses . Bidepharm (BD00801092) provides 95% standard purity with NMR, HPLC, and GC batch certificates . Leyan (Catalog No. 1541764) and MolCore both supply the compound at 98% purity . In contrast, the non-carbamoylated ethyl piperidine-4-carboxylate (CAS 1126-09-6) is more widely available (e.g., Apollo Scientific at 98%) but lacks the carbamoyl functionality required for the applications described in Evidence Items 3–5 above . The 95–98% purity range for the target compound is consistent with its use as a research intermediate for further derivatization, where residual impurities at the 2–5% level are typically removed in subsequent synthetic steps.

Quality control Purity specification Batch analysis Procurement compliance

Ethyl 1-Carbamoylpiperidine-4-carboxylate (CAS 1092289-81-0): Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: mTOR-Selective Scaffold Development

Ethyl 1-carbamoylpiperidine-4-carboxylate serves as a key synthetic intermediate for constructing mTOR-selective kinase inhibitors. Published SAR data demonstrate that the 1-carbamoylpiperidine moiety, when incorporated into pyrazolo[3,4-d]pyrimidine-based chemotypes, enables subnanomolar mTOR IC₅₀ with >1000-fold selectivity over PI3K-α [1]. The ethyl ester at the 4-position provides a versatile synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid for amide coupling, or transesterification), enabling systematic exploration of the solvent-exposed region of the ATP-binding pocket. Procurement of the carbamoyl-functionalized scaffold (rather than non-carbamoyl piperidine-4-carboxylate) is essential, as the N-carbamoyl group is the selectivity-determining element in this chemotype [1].

Antiviral Fragment-to-Lead Optimization: SARS-CoV-2 Nsp3 Macrodomain Targeting

The free acid analog (1-carbamoylpiperidine-4-carboxylic acid) of the target compound has been crystallographically validated as a fragment hit against the SARS-CoV-2 Nsp3 macrodomain (PDB 5S4H, 1.18 Å) [2][3]. The ethyl ester form (CAS 1092289-81-0) can be deployed as a cell-permeable prodrug probe for cellular target engagement assays, and as a synthetic intermediate for fragment growing, merging, or linking strategies. The ~3.8 log unit increase in predicted logD (pH 7.4) of the ethyl ester relative to the free acid (logD −3.78) is expected to confer meaningful improvements in passive membrane permeability, making the ester form suitable for cellular assays where the free acid would be membrane-impermeant [4].

Antiplatelet Drug Discovery: Carbamoylpiperidine Scaffold Exploration for ADP Pathway Antagonism

The carbamoylpiperidine pharmacophore has demonstrated potent inhibition of ADP-induced human platelet aggregation (IA₅₀ = 11.4 μM for optimized congeners) with a selectivity profile that favors ADP-dependent pathways over epinephrine-induced primary aggregation [5]. Ethyl 1-carbamoylpiperidine-4-carboxylate provides the carbamoylpiperidine core scaffold at the 1,4-substitution pattern, complementing the extensively studied 3-carbamoylpiperidine (nipecotamide) series [6]. This 1,4-substitution pattern is underexplored in the antiplatelet literature relative to the 3-substituted series, creating a structural novelty opportunity for IP generation and SAR expansion [6].

Quality-Controlled Intermediate Supply for Multi-Step Medicinal Chemistry Campaigns

With documented purity specifications of 95–98% and batch-specific QC certificates (NMR, HPLC, GC) from multiple reputable suppliers, ethyl 1-carbamoylpiperidine-4-carboxylate meets the purity requirements for multi-step synthetic campaigns in medicinal chemistry . The solid physical form enables accurate automated dispensing on common powder-handling platforms. The compound's predicted boiling point (309.5 °C) and density (1.2 g/cm³) exceed those of the non-carbamoyl analog (204 °C, 1.02 g/cm³), informing solvent selection and purification strategy during scale-up . Procurement from suppliers offering ISO-certified quality systems (e.g., MolCore) supports regulatory-compliant research environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-carbamoylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.